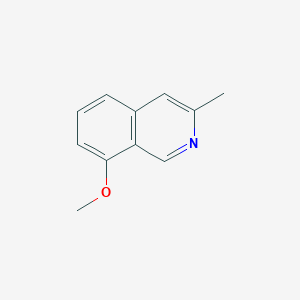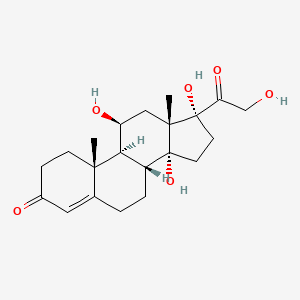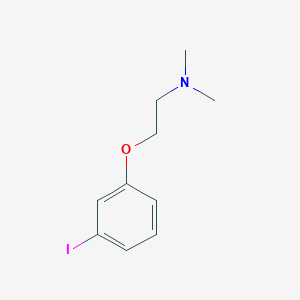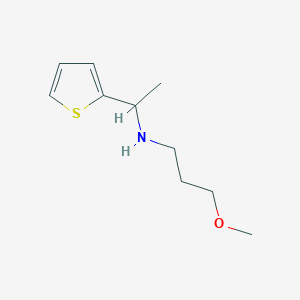![molecular formula C13H21NO3 B3075996 2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol CAS No. 1038273-66-3](/img/structure/B3075996.png)
2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol
Descripción general
Descripción
2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol is an organic compound with the molecular formula C13H21NO3 It is a phenolic compound characterized by the presence of two methoxy groups and an aminoalkyl substituent on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxyphenol and 2-methylpropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2,6-dimethoxyphenol is reacted with 2-methylpropylamine in the presence of a base and a suitable solvent, such as ethanol or methanol. The reaction mixture is stirred at an elevated temperature to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the aminoalkyl substituent, to form secondary or tertiary amines.
Substitution: The methoxy groups and the aminoalkyl substituent can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenolic compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with target proteins, while the aminoalkyl substituent can interact with specific binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxyphenol: Lacks the aminoalkyl substituent, resulting in different chemical and biological properties.
4-{[(2-methylpropyl)amino]methyl}phenol: Lacks the methoxy groups, leading to variations in reactivity and biological activity.
2,6-Dimethoxy-4-methylphenol: Contains a methyl group instead of the aminoalkyl substituent, affecting its chemical behavior and applications.
Uniqueness
2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol is unique due to the presence of both methoxy groups and the aminoalkyl substituent on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2,6-dimethoxy-4-[(2-methylpropylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9(2)7-14-8-10-5-11(16-3)13(15)12(6-10)17-4/h5-6,9,14-15H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCURAMUOVNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)

![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B3075940.png)




![4-[2-(4-Iodophenoxy)ethyl]morpholine](/img/structure/B3075981.png)

![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)


![(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine](/img/structure/B3076023.png)

